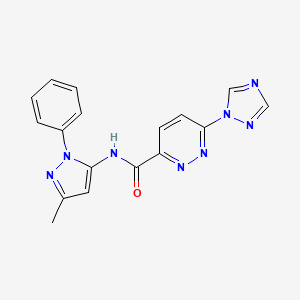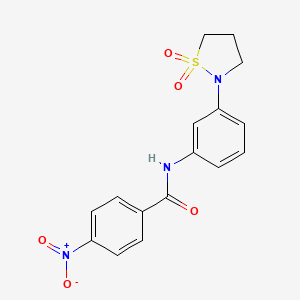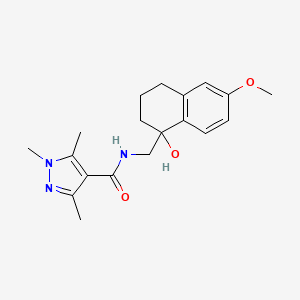![molecular formula C16H14BrN3O4 B2641353 (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate CAS No. 1197226-07-5](/img/structure/B2641353.png)
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate typically involves the construction of the imidazo[1,2-a]pyridine scaffold followed by functionalization with the 4-bromophenyl group and methanamine. Common synthetic strategies include:
Condensation Reactions: Utilizing aldehydes and amines to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis.
Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Batch Processing: Conducting the synthesis in large reactors with precise control over reaction conditions.
Continuous Flow Synthesis: Utilizing flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of the methanamine group to corresponding oxides.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring or the bromophenyl group.
Substitution: Halogen exchange or nucleophilic substitution at the bromophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Corresponding oxides of the methanamine group.
Reduction Products: Reduced forms of the imidazo[1,2-a]pyridine ring.
Substitution Products: Derivatives with different substituents on the bromophenyl group.
Scientific Research Applications
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine: Similar structure with a chlorine substituent instead of bromine.
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine: Lacks the halogen substituent on the phenyl ring.
(2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl)methanamine: Contains a methyl group instead of bromine.
Uniqueness
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets .
Properties
IUPAC Name |
[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3.C2H2O4/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14;3-1(4)2(5)6/h1-8H,9,16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERESXCJUSURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROBENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2641270.png)

![2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2641274.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)
![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)



![Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2641287.png)


![N-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2641291.png)
